Oxazepam hemisuccinate

描述

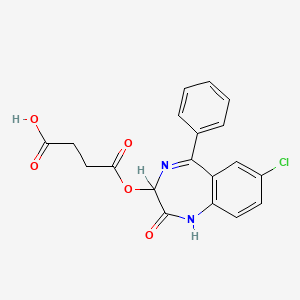

Structure

3D Structure

属性

IUPAC Name |

4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOKZUJHTYPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3693-18-3 (mono-hydrochloride salt) | |

| Record name | Oxazepam hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70924562 | |

| Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4700-56-5, 123632-29-1 | |

| Record name | Oxazepam succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4700-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Pathways of Oxazepam Hemisuccinate

Methodologies for the Preparation of Oxazepam Hemisuccinate

The primary method for synthesizing this compound is through the acylation of oxazepam.

Acylation Reactions with Succinic Anhydride (B1165640)

The synthesis of racemic this compound is achieved by the acylation of oxazepam with succinic anhydride. mdpi.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270), which acts as a catalyst and solvent. google.com The process involves heating a mixture of oxazepam and succinic anhydride in pyridine under a nitrogen atmosphere. google.com The reaction results in the formation of a hemiester, where the succinic acid molecule is esterified to the hydroxyl group of oxazepam. mdpi.comgoogle.com

The general reaction can be depicted as: Oxazepam + Succinic Anhydride → this compound

This method has been a standard procedure for producing the racemic hemisuccinate half-ester of oxazepam. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, duration, and the ratio of reactants.

In a documented procedure, oxazepam and succinic anhydride were heated at 95°C for 7 hours in pyridine. google.com Following the reaction, the pyridine is removed under reduced pressure. The resulting residue is then subjected to a series of extraction and purification steps. This involves dissolving the residue in ethyl acetate (B1210297), extracting it into an aqueous potassium carbonate solution, neutralizing it with acid, and then back-extracting the product into ethyl acetate. google.com After drying and concentrating, the crystalline hemisuccinate is obtained. google.com This specific method reported a yield of 78%. google.com

Further purification can be achieved through recrystallization from a solvent mixture like ethyl acetate-cyclohexane, which has been shown to yield a product with a melting point of 204°-206°C. google.com The optimization of these conditions, including solvent choice and purification techniques, is essential for achieving high yields and purity suitable for subsequent applications. rsc.orgresearchgate.net

Synthesis of Advanced this compound Conjugates and Prodrug Candidates

The hemisuccinate derivative of oxazepam serves as a versatile intermediate for creating more complex molecules, such as conjugates and prodrugs, by linking it to other bioactive molecules. researchgate.netresearchgate.netnih.govacs.org

Covalent Linkage Strategies for Neurotransmitter Conjugation (e.g., Dopamine)

A significant application of this compound is its use as a spacer to covalently link oxazepam to neurotransmitters like dopamine (B1211576). researchgate.netresearchgate.netnih.govacs.org This strategy aims to improve the delivery of the neurotransmitter to the brain. researchgate.netresearchgate.net

The synthesis of this compound-dopamine amide derivatives involves a multi-step process. researchgate.net First, this compound is activated, for example, using 1,1'-Carbonyldiimidazole (CDI). This activated intermediate is then reacted with dopamine (or its protected derivatives) to form an amide bond. researchgate.net The reaction is typically carried out in a dry organic solvent like dimethylformamide (DMF) at room temperature. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product |

| This compound | Dopamine | CDI | DMF | This compound-Dopamine Amide |

| This compound | 3,4-O-diacetyl-dopamine | CDI | DMF | This compound-diacetyl-dopamine Amide |

This interactive table summarizes the reactants and conditions for the synthesis of dopamine conjugates.

The resulting conjugates, such as the amide derivatives (6a,b in some literature), are then purified, often by flash silica (B1680970) gel column chromatography. researchgate.net This covalent linkage strategy has been explored as a potential method for enhancing the therapeutic potential of both oxazepam and the conjugated neurotransmitter. researchgate.netnih.govacs.org

Development of Stereochemically Stable Ester Derivatives to Mitigate Racemization

Oxazepam is a chiral molecule, and its enantiomers can exhibit different pharmacological activities. mdpi.comresearchgate.net However, oxazepam is prone to rapid racemization in aqueous solutions, which complicates the administration of a single, more active stereoisomer. mdpi.comrsc.orgnih.gov The synthesis of stereochemically stable ester derivatives, such as this compound, has been proposed as a strategy to overcome this challenge. mdpi.comresearchgate.net

While the hemisuccinate itself can still undergo hydrolysis, the ester linkage can provide a degree of stereochemical stability compared to the parent compound. nih.govscribd.com Research has focused on the enantioseparation of this compound using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases, such as those based on cyclodextrins. mdpi.comnih.gov Studies have also investigated the influence of cyclodextrins on the hydrolysis and enantiodiscrimination of (R)- and (S)-oxazepam hemisuccinate, revealing that certain methylated β-cyclodextrins can differentiate between the enantiomers without inducing significant hydrolysis. mdpi.comnih.gov For instance, heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) has shown a greater ability to differentiate the enantiomers compared to other cyclodextrins. mdpi.comresearchgate.net

The development of these stable derivatives is crucial for exploring the distinct therapeutic effects of each enantiomer and potentially reducing unwanted side effects. mdpi.comresearchgate.net

Design Principles for Modulating Chemical and Biological Attributes via Derivatization

The derivatization of oxazepam to its hemisuccinate and subsequent conjugates is guided by several key design principles aimed at modulating its chemical and biological properties.

Improving Solubility and Stability: A primary goal of creating the hemisuccinate ester is to enhance the aqueous solubility of oxazepam. researchgate.net Furthermore, the ester linkage is designed to be stable enough to prevent premature degradation but also cleavable in vivo to release the active oxazepam molecule. nih.govscribd.com

Modulating Pharmacological Activity: The choice of the linker and the conjugated molecule can significantly impact the pharmacological profile. For example, linking oxazepam to dopamine is intended to enhance GABAergic transmission, which could be beneficial in certain neurological disorders. researchgate.netresearchgate.net The design of these conjugates involves a careful balance of stability, the ability to cross biological barriers, and the desired pharmacological effect. nih.govacs.org

Stereoselectivity: As the (S)-enantiomer of oxazepam is reported to be significantly more active than the (R)-enantiomer, derivatization strategies that preserve or favor the desired stereochemistry are highly valuable. mdpi.comresearchgate.net This includes the development of synthetic methods that minimize racemization and allow for the separation of enantiomers. mdpi.comnih.gov

Stereochemical Investigations and Chiral Analytical Methodologies for Oxazepam Hemisuccinate

Enantiomeric Characterization and Separation Techniques

The chiral nature of oxazepam hemisuccinate necessitates specialized analytical methods to separate and characterize its enantiomers. Due to the rapid racemization of its parent compound, oxazepam, in aqueous solutions, the synthesis of more stereochemically stable ester derivatives like this compound has been a key strategy to enable accurate enantioselective analysis. mdpi.comscribd.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for the enantioseparation of this compound. Cyclodextrin-based columns, in particular, have proven effective. mdpi.com For instance, a Cyclobond I column, which is a β-cyclodextrin-based CSP, has been successfully used to determine the enantiomeric excess of oxazepam enantiomers. mdpi.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin (B1172386). mdpi.comacs.org

Another approach involves the use of protein-based CSPs, such as immobilized bovine serum albumin (BSA). deepdyve.com Studies have demonstrated the high stereospecificity of the benzodiazepine (B76468) binding site on human serum albumin (HSA) for the d- and l-enantiomers of this compound, indicating the potential of such protein columns for effective chiral resolution. deepdyve.comdokumen.pub The enantiomers of this compound have been successfully resolved using both HSA and acylated HSA proteins. scribd.com

The choice of mobile phase is also critical. For cyclodextrin-based columns, reversed-phase conditions using acetonitrile (B52724) in a buffered aqueous solution, such as triethylamine (B128534) acetate (B1210297), have been employed. researchgate.net Maintaining low temperatures, for example at 12°C, can be crucial to mitigate on-column racemization and achieve successful separation. researchgate.net

Table 1: HPLC Methods for this compound Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|

| Cyclobond I (β-cyclodextrin based) | Acetonitrile in 1% triethylamine acetate (TEAA) buffer | UV | researchgate.net |

| Immobilized Bovine Serum Albumin (BSA) | Phosphate (B84403) buffer (50 mM, pH 6.9)–acetonitrile (85:15, v/v) | UV | deepdyve.comscribd.com |

| Microcrystalline Triacetylcellulose (B593227) (MCTA) | Not specified | Polarimetric | deepdyve.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodiscrimination (e.g., using cyclodextrins as chiral solvating agents)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the enantiodiscrimination of this compound, particularly when used with chiral solvating agents like cyclodextrins. mdpi.comresearchgate.net The principle lies in the formation of diastereomeric host-guest complexes that result in separate, distinguishable NMR signals for the two enantiomers. mdpi.comresearchgate.net

A study comparing methylated β-cyclodextrins found that heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) was more effective at differentiating the enantiomers of this compound than heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB). mdpi.comresearchgate.net In contrast, (2-methyl)-β-CD (MCD) did not produce any splitting of the racemic this compound resonances. mdpi.comresearchgate.net The enantiodiscrimination is achieved through the inclusion of the phenyl group of this compound into the cyclodextrin cavity. mdpi.comresearchgate.net Tighter complex formation, as observed with DIMEB, leads to better spectral separation of the enantiomeric signals. mdpi.comresearchgate.net

The investigation using ¹H NMR can monitor the chemical shift differences (Δδ) between the enantiomers upon addition of the chiral solvating agent. These differences, though often small, provide the basis for quantitative enantiomeric analysis. researchgate.net

Table 2: Enantiodiscrimination of this compound using Methylated β-Cyclodextrins by NMR

| Chiral Solvating Agent | Observation | Efficacy in Enantiodiscrimination | Reference |

|---|---|---|---|

| Heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) | Splitting of racemic OXEMIS resonances | High | mdpi.comresearchgate.net |

| Heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | Less effective differentiation compared to DIMEB | Moderate | mdpi.comresearchgate.net |

| (2-methyl)-β-CD (MCD) | No splitting of racemic OXEMIS resonances | None | mdpi.comresearchgate.net |

Other Chromatographic and Spectroscopic Approaches for Chiral Purity Assessment

Besides HPLC and NMR, other methods can be applied to assess the chiral purity of this compound. Preparative chromatography using columns like microcrystalline triacetylcellulose (MCTA) has been used to obtain optically enriched fractions. deepdyve.com The elution order of the enantiomers can then be determined by combining the results from the preparative separation with analytical scale resolution on a chiral column. deepdyve.com

Circular dichroism (CD) spectroscopy is another valuable technique. The CD spectra of the separated enantiomers can be compared to those of enantiomeric oxazepams with known absolute configurations to establish their stereochemistry. researchgate.net CD detectors can also be coupled with liquid chromatography to provide online stereochemical information. ethernet.edu.et

Racemization Kinetics and Mechanistic Studies of the Chiral Center

The stereochemical instability of the C3 chiral center in the 1,4-benzodiazepine (B1214927) ring is a significant characteristic of oxazepam and its derivatives.

Investigation of In Vitro Racemization Processes in Aqueous Media

Oxazepam itself undergoes rapid racemization in aqueous solutions, which complicates the isolation of its optically active forms. scribd.comresearchgate.net The half-life for racemization can be as short as 1.9 minutes at 23°C and pH 7.5. researchgate.net The hemisuccinate derivative is more stable, which facilitates its chiral analysis. mdpi.comscribd.com However, it is still susceptible to hydrolysis and potential racemization under certain conditions.

An NMR investigation showed that in the presence of underivatized β-cyclodextrin, this compound underwent 48% hydrolysis after 6 hours. mdpi.comresearchgate.net In contrast, methylated cyclodextrins like DIMEB and TRIMEB showed no detectable hydrolysis after 24 hours, highlighting their protective effect. mdpi.comresearchgate.net The racemization rates of oxazepam have been studied over a wide pH range, from 0.5 to 13.5. researchgate.net

Computational Chemistry Approaches (e.g., DFT studies) to Elucidate Racemization Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to understand the mechanisms of racemization in oxazepam. mdpi.com Studies have proposed and compared different racemization pathways, with the ring-chain tautomerism mechanism being identified as the most likely route that aligns with experimental data. mdpi.comresearchgate.net This process involves the opening and closing of the diazepine (B8756704) ring, which allows for the inversion of the stereocenter at the C3 position. DFT calculations have also been used to investigate the reaction kinetics and mechanisms of oxazepam with oxidants in aqueous solutions, which is relevant to its environmental fate and potential degradation pathways. researchgate.net These computational models provide valuable insights into the transition states and energy barriers of the racemization process. mdpi.comdokumen.pub

Stereoselective Interactions of this compound Enantiomers

The chirality of this compound plays a pivotal role in its interaction with biological macromolecules, leading to significant differences in the pharmacological and pharmacokinetic profiles of its enantiomers. These stereoselective interactions are most pronounced in its binding to plasma proteins and its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptors.

Research has demonstrated that the enantiomers of this compound exhibit stereospecific binding to benzodiazepine receptors in the brain. nih.govkisti.re.kr The primary mechanism of action for benzodiazepines involves the positive allosteric modulation of GABA-A receptors, which enhances the effect of the neurotransmitter GABA and results in reduced neuronal excitability. mdpi.comdrugbank.com Studies on the parent compound, oxazepam, have revealed a marked difference in the affinity of its enantiomers for the benzodiazepine binding site. The (S)-enantiomer of oxazepam shows a significantly higher affinity, estimated to be 100 to 200 times greater than that of the (R)-enantiomer. mdpi.comresearchgate.net This disparity in binding affinity suggests that the (S)-enantiomer is the more pharmacologically active form.

In addition to receptor binding, stereoselectivity is also observed in the interaction of this compound enantiomers with plasma proteins, particularly human serum albumin (HSA). nih.gov This interaction is crucial as it influences the distribution and availability of the drug in the body. Investigations using an HSA-based HPLC chiral stationary phase have shown that the binding of this compound to HSA is enantioselective. nih.gov Specifically, the (S)-enantiomer of this compound binds to HSA with an affinity that is approximately 40 times greater than that of the (R)-enantiomer. slideshare.net This differential binding can affect the free fraction of each enantiomer in the plasma, potentially leading to stereoselective pharmacokinetics.

Furthermore, studies on the allosteric interactions between the benzodiazepine and warfarin (B611796) binding sites on HSA have utilized racemic this compound to probe these complex relationships. nih.gov The stereoselective nature of these interactions underscores the importance of considering the three-dimensional structure of the drug molecule in understanding its biological activity.

The differential interactions of the this compound enantiomers extend to their metabolism. The primary route of elimination for oxazepam is through glucuronidation, a process that has also been found to be stereoselective. Different UDP-glucuronosyltransferase (UGT) isoforms are responsible for the conjugation of the (S)- and (R)-enantiomers of oxazepam, which can influence their respective rates of clearance from the body. researchgate.net

The table below summarizes the key findings regarding the stereoselective interactions of this compound and its parent compound's enantiomers.

| Biological Target | Enantiomer with Higher Affinity | Reported Affinity Difference | Reference |

| Benzodiazepine Receptor | (S)-Oxazepam | 100- to 200-fold higher than (R)-enantiomer | mdpi.com, researchgate.net |

| Human Serum Albumin (HSA) | (S)-Oxazepam Hemisuccinate | ~40-fold higher than (R)-enantiomer | slideshare.net |

Advanced Analytical Characterization Techniques for Oxazepam Hemisuccinate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular architecture and confirming the identity and purity of oxazepam hemisuccinate. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) provide complementary information to build a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy stands as a cornerstone for the structural characterization of this compound, offering detailed insights at the atomic level. nih.gov High-resolution ¹H NMR, often performed on instruments like a 600 MHz spectrometer, allows for the precise assignment of proton signals. nih.govresearchgate.net

In a typical ¹H NMR spectrum of this compound, distinct sets of signals can be observed. nih.gov Aromatic protons resonate in the downfield region between 7.1 and 7.6 ppm, distinguishable by their multiplicity. nih.gov A key diagnostic signal is the isolated singlet for the H₃ proton, which appears at approximately 5.89 ppm. nih.govresearchgate.net The methylene (B1212753) groups of the hemisuccinate chain (CH₂ₐ and CH₂ₑ) can be differentiated; for instance, the methylene group adjacent to the chiral center at C₃ (CH₂ₑ) at 2.73 ppm is distinguished from the other methylene group (CH₂ₐ) at 2.43 ppm through Rotating-frame Overhauser Effect (ROE) correlations with the H₃ proton. nih.gov

Detailed ¹H NMR chemical shift data for this compound in a buffered D₂O solution are presented below. nih.gov

| Proton Assignment | Chemical Shift (ppm) |

| H₆ | 7.59 |

| H₉ | 7.56 |

| H₁₀ | 7.49 |

| H₁₁ | 7.49 |

| H₁₂ | 7.49 |

| H₈ | 7.37 |

| H₅ | 7.13 |

| H₃ | 5.89 |

| CH₂ₑ | 2.73 |

| CH₂ₐ | 2.43 |

Data obtained at 600 MHz in K₂HPO₄/D₂O 50 mM at 25 °C. nih.gov

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in While specific data for the hemisuccinate is not detailed in the provided context, general principles indicate that each non-equivalent carbon atom would produce a unique signal, with sp² carbons (aromatic, C=N, C=O) resonating downfield (110-220 ppm) and sp³ carbons appearing more upfield (10-90 ppm). libretexts.org

Two-dimensional (2D) NMR techniques such as gCOSY (gradient-correlated spectroscopy), TOCSY (total correlation spectroscopy), and ROESY are crucial for establishing connectivity and spatial relationships within the molecule. nih.govresearchgate.net gCOSY and TOCSY experiments reveal proton-proton coupling networks, confirming the assignment of protons within the benzodiazepine (B76468) and phenyl rings. nih.gov ROESY provides information on through-space dipolar correlations, which is instrumental in confirming stereochemistry and understanding intermolecular interactions, such as the formation of self-associated dimers. nih.govresearchgate.net These advanced NMR methods are also pivotal in studying the enantiodiscrimination of (R)- and (S)-oxazepam hemisuccinate when complexed with chiral agents like cyclodextrins. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions. researchgate.net

In studies of oxazepam-dopamine conjugates linked by a succinic spacer, a structure closely related to this compound, ESI-MS analysis revealed key ions. researchgate.net The negative ion mode detected the deprotonated molecule [M-H]⁻ at an m/z of 520.0, while the positive ion mode showed the sodium adduct [M+Na]⁺ at m/z 544.0. researchgate.net This demonstrates the utility of ESI-MS in confirming the successful synthesis and molecular mass of such derivatives.

When coupled with liquid chromatography (LC-MS), the technique becomes a powerful tool for quantitative analysis. nih.gov LC-tandem mass spectrometry (LC-MS/MS) operating in selected-reaction monitoring (SRM) mode provides high sensitivity and selectivity for quantifying benzodiazepines and their metabolites in complex matrices. thermofisher.com For instance, methods have been developed for the quantitation of oxazepam (as a metabolite) in biological fluids, showcasing the robustness of LC-MS/MS for analytical purposes. nih.govthegoodscentscompany.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used for the quantitative analysis and characterization of this compound, based on the absorption of ultraviolet and visible light by its chromophoric systems. The benzodiazepine structure contains aromatic rings and conjugated systems that give rise to characteristic UV absorption spectra. nih.gov

Studies involving the protolytic equilibria of oxazepam have utilized UV spectroscopy to determine acidity constants. nih.gov The technique is also frequently employed as a detection method in High-Performance Liquid Chromatography (HPLC). For the analysis of oxazepam and its derivatives, detection is commonly performed at a wavelength of 254 nm. nih.govresearchgate.net Other methods have utilized detection at 235 nm for the analysis of oxazepam and its impurities. eurasianjournals.com The choice of wavelength is based on the absorption maxima of the analyte, ensuring sensitive and specific detection. The use of UV-Vis spectroscopy has been noted in studies of d- and l-oxazepam hemisuccinate, often in conjunction with other techniques like circular dichroism. nih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

As a chiral molecule, this compound exists as two enantiomers, (R)- and (S)-. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques essential for distinguishing between these enantiomers and studying their stereochemical properties. leidenuniv.nl These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. leidenuniv.nl

CD spectroscopy has been specifically applied in studies of d- and l-oxazepam hemisuccinate to investigate their high stereospecificity in binding to human serum albumin. nih.govcapes.gov.br The technique can detect changes in the protein's secondary structure upon binding and provide information about the stereoselective nature of the interaction. capes.gov.br Furthermore, CD has been used to confirm the optical activity of remaining oxazepam esters after stereoselective enzymatic hydrolysis, where the characteristic CD spectrum of the R-(-)-enantiomer could be identified. researchgate.net ORD, which measures the change in optical rotation with wavelength, provides complementary information and has been noted in comparative studies involving this compound. leidenuniv.nlcnjournals.com These techniques are invaluable for confirming the enantiomeric identity and purity of chiral separations. deepdyve.com

Chromatographic Methods for Quantitative Analysis and Impurity Profiling

Chromatographic methods, particularly HPLC, are the gold standard for separating this compound from its impurities, quantifying its concentration, and resolving its enantiomers. These methods offer high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the analysis of this compound. It is widely used for purity assessment, quantitative determination, and chiral separations. mdpi.commedwinpublishers.com

For quantitative analysis and impurity profiling, reversed-phase HPLC is commonly employed. A typical method might use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.goveurasianjournals.com For example, a stability-indicating HPLC assay for oxazepam used a mobile phase of methanol-water-acetic acid (60:40:1) with UV detection at 254 nm, which was capable of separating the parent drug from all its degradation products. nih.gov Another validated method for impurity profiling utilized a gradient mobile phase of 0.02M di-potassium hydrogen phosphate (B84403) (pH 10.5) and acetonitrile with detection at 235 nm, demonstrating its suitability for separating oxazepam from its known impurities and degradation products. eurasianjournals.com

The chiral nature of this compound necessitates methods for enantiomeric separation. Chiral HPLC is the definitive technique for this purpose. Enantioseparation has been successfully achieved using chiral stationary phases (CSPs) based on cyclodextrins. mdpi.com The pure enantiomers of oxazepam have been resolved on a β-cyclodextrin-based CSP (Cyclobond I) to determine enantiomeric excess (e.e.). mdpi.com Another approach involves using protein-based CSPs, such as those with immobilized human serum albumin (HSA), to investigate stereoselective protein binding and perform chiral separations. nih.gov

The table below summarizes typical parameters for HPLC analysis of oxazepam and its derivatives.

| Parameter | Description | Source(s) |

| Stationary Phase | C18 Reverse-Phase, β-cyclodextrin-based CSP, HSA-based CSP | nih.gov, mdpi.com, nih.gov |

| Mobile Phase | Methanol-water-acetic acid (60:40:1); Acetonitrile/Phosphate Buffer | nih.gov, eurasianjournals.com, nih.gov |

| Detection | UV at 254 nm or 235 nm | nih.gov, researchgate.net, eurasianjournals.com |

| Application | Quantitative Analysis, Impurity Profiling, Chiral Separation | nih.gov, eurasianjournals.com, mdpi.com |

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of benzodiazepines; however, its application to 3-hydroxy derivatives like oxazepam and its hemisuccinate ester presents challenges. unodc.org These compounds are known to be thermally labile, potentially undergoing degradation and molecular rearrangements in the high-temperature environment of the GC inlet and column. unodc.org Specifically, oxazepam and its analogues can eliminate water to form quinazoline (B50416) aldehydes, leading to the appearance of multiple peaks and complicating quantitative analysis.

To circumvent thermal degradation, derivatization is a common strategy. Trimethylsilylation, for instance, can be employed to create more volatile and thermally stable derivatives suitable for GC analysis. Studies have shown that derivatization of oxazepam prior to injection or even on-column can mitigate decomposition. Gas chromatography coupled with mass spectrometry (GC-MS) provides definitive structural information, confirming the identity of the analyte and any degradation products. For forensic purposes, a sequential analysis involving radioimmunoassay (RIA) followed by GC with electron-capture detection (ECD-GLC) has been suggested as an effective approach for determining benzodiazepines in biological samples. nih.gov

Table 1: GC-related findings for Oxazepam analysis

| Finding | Analytical Detail | Reference |

|---|---|---|

| Thermal Degradation | 3-hydroxy-benzodiazepines like oxazepam are prone to thermal degradation and rearrangement in GC systems. | unodc.org |

| Derivatization | Trimethylsilylation can be used to form more stable derivatives for GC analysis. | |

| Detection | Electron-capture detection (ECD) is a sensitive method for analyzing extracted benzodiazepines. | nih.gov |

| Hyphenation | GC-MS is used for definitive identification and structural elucidation. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile method for the preliminary screening and separation of benzodiazepines, including oxazepam. jistox.in It is particularly useful in forensic science for the rapid identification of these substances from various samples. jistox.in The separation is achieved based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase. unodc.orgjistox.in

Various solvent systems can be employed to achieve separation. For instance, a mobile phase of benzene (B151609), acetonitrile, and methanol (8:1:1) has been used to separate oxazepam from other benzodiazepines like diazepam, lorazepam, and nitrazepam. jistox.in Following separation, visualization of the spots can be achieved by various means, including exposure to UV light (254 nm) or spraying with specific reagents like iodine-potassium iodide. unodc.orgjistox.in The retention factor (Rf value) is a key parameter for identification. For example, in one system, oxazepam exhibited an hRf value (Rf x 100) of 40. jistox.in Densitometric methods can be coupled with TLC for quantitative analysis, offering sensitivity in the nanogram range for oxazepam and its metabolites in serum. researchgate.net

Table 2: TLC Systems for Oxazepam Analysis

| Mobile Phase Composition | Stationary Phase | Detection Method | Rf Value (Oxazepam) | Reference |

|---|---|---|---|---|

| Benzene: Acetonitrile: Methanol (8:1:1) | Silica Gel | Iodine-Potassium Iodide Spray | 0.40 | jistox.in |

| Benzene: Ethanol (5:1) | Silica Gel F-254 | UV Densitometry (196 nm) | Not Specified | researchgate.net |

| Hexane: Diethyl ether: Acetic acid (80:10:10) | Silica Gel | UV Densitometry | Not Specified (for metabolite) | researchgate.net |

Biointeraction Chromatography and Allosteric Binding Studies

Biointeraction chromatography, particularly using immobilized human serum albumin (HSA), is a powerful tool for investigating the binding characteristics of drugs like this compound. This technique provides insights into drug-protein interactions, which are fundamental to understanding a drug's pharmacokinetic profile.

Quantitative Characterization of Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

Human serum albumin (HSA) is a major transport protein in the blood, and the binding of drugs to HSA influences their distribution and availability. nih.govnih.gov The interaction between this compound and HSA has been studied quantitatively using techniques like gel permeation chromatography and high-performance liquid chromatography (HPLC) with an HSA-based chiral stationary phase (HSA-CSP). nih.govnih.gov

These studies have determined thermodynamic data for the reversible binding process. nih.gov An HSA-CSP can be used to directly measure the retention (expressed as the capacity factor, k') of the enantiomers of this compound. nih.gov Changes in retention upon the addition of other compounds (displacers) to the mobile phase can reveal competitive binding interactions at specific sites on the albumin molecule. nih.gov This chromatographic approach has been shown to accurately reflect the binding to native HSA and can determine enantioselective binding, indicating that the (R)- and (S)-enantiomers of this compound may interact differently with the protein. nih.gov

Table 3: Quantitative Interaction Data for this compound with HSA

| Technique | Measured Parameter | Finding | Reference |

|---|---|---|---|

| Gel Permeation Chromatography | Thermodynamic data | Characterized the reversible interaction between d- and l-oxazepam hemisuccinate and HSA. | nih.gov |

| HPLC with HSA-CSP | Capacity factor (k') | Retention of (R)- and (S)-oxazepam hemisuccinate enantiomers reflects binding to HSA. | nih.gov |

| HPLC with HSA-CSP | Competitive Displacement | Decreases in k' in the presence of displacers indicate competitive binding at specific sites. | nih.gov |

Investigation of Allosteric Effects on Ligand Binding

Allosteric interactions occur when the binding of one ligand to a protein influences the binding of another ligand at a different site. nih.govresearchgate.net Such effects are crucial in drug-drug interactions. Chromatography using an HSA-CSP has proven effective in detecting these complex interactions. nih.gov

Studies have investigated the allosteric modulation between the benzodiazepine binding site and the warfarin (B611796) binding site on HSA. nih.gov In one such study, the presence of (S)-warfarin in the mobile phase did not significantly affect the retention of this compound on an HSA-CSP. nih.gov However, this same setup revealed a significant allosteric interaction with another benzodiazepine derivative, lorazepam hemisuccinate, demonstrating the specificity of these effects. nih.gov The ability to quantitatively characterize allosteric interactions is a significant advancement, moving beyond qualitative observations of increased or decreased binding. nih.gov For example, the interactions between S-oxazepam hemisuccinate and R-oxazepam hemisuccinate on HSA have been examined using this approach. nih.gov These findings highlight the capacity of biointeraction chromatography to elucidate complex drug-drug interactions mediated by plasma proteins. researchgate.netnih.gov

Table 4: Allosteric Binding Studies Involving this compound

| Interacting Ligands | Chromatographic System | Observation | Conclusion | Reference |

|---|---|---|---|---|

| This compound and (S)-Warfarin | HSA-based HPLC Chiral Stationary Phase | No significant change in the capacity factor (k') of this compound. | Indicates a lack of significant allosteric interaction between the binding sites for these two ligands under the tested conditions. | nih.gov |

| S-oxazepam hemisuccinate and R-oxazepam hemisuccinate | Protein Column (HSA) | Examined as a model for quantitative characterization of allosteric effects. | Demonstrates the utility of biointeraction chromatography for quantifying allosteric drug-protein binding. | nih.gov |

Preclinical and Mechanistic Pharmacological Research of Oxazepam Hemisuccinate in Vitro and in Vivo Models

Molecular Interactions and Supramolecular Complexation

The study of oxazepam hemisuccinate's molecular interactions has focused significantly on its ability to form host-guest complexes, particularly with cyclodextrins. acs.org These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate less polar molecules or moieties, thereby altering their physicochemical properties. acs.org This process, known as supramolecular complexation, is a key area of research for enhancing the properties of pharmaceutical compounds. acs.org

Research has demonstrated that this compound (OXEMIS) can form inclusion complexes with various β-cyclodextrins (β-CDs). mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for investigating these interactions at a molecular level. mdpi.comresearchgate.net Studies comparing unmodified β-CD with its methylated derivatives—specifically (2-methyl)-β-CD (MCD), heptakis-(2,6-di-O-methyl)-β-CD (DIMEB), and heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB)—have revealed distinct interaction mechanisms. mdpi.comnih.gov

The formation of these complexes typically involves the deep inclusion of the phenyl group of this compound into the cyclodextrin (B1172386) cavity from its wider rim. mdpi.comresearchgate.net However, the nature of the cyclodextrin derivative significantly influences the stability and characteristics of the resulting complex. mdpi.com For instance, DIMEB was found to form tighter complexes with both enantiomers of OXEMIS compared to TRIMEB. mdpi.comresearchgate.net This complexation is crucial as it can influence other properties, such as the compound's stability and hydrolysis rate. nih.gov

The stoichiometry and binding affinity of this compound complexes with cyclodextrins have been quantitatively characterized. Using methods such as the Job plot, researchers have determined that both OXEMIS/DIMEB and OXEMIS/TRIMEB complexes exhibit a 1-to-1 interaction stoichiometry for both (R)- and (S)-enantiomers of the guest molecule. mdpi.com

The thermodynamics of these interactions are defined by their association constants (K), which quantify the affinity between the host and guest molecules. Isothermal titration calorimetry (ITC) is a precise method for determining these thermodynamic parameters, providing direct measurement of the binding constant, enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). researchgate.net For the diastereomeric complexes formed by the enantiomers of OXEMIS with DIMEB and TRIMEB, association constants were determined via NMR titration. The results indicated that DIMEB forms more stable complexes than TRIMEB. mdpi.com Tighter complex formation is often associated with a more favorable change in free energy upon binding.

| Cyclodextrin | OXEMIS Enantiomer | Association Constant (K) in M-1 |

|---|---|---|

| DIMEB | (R)-OXEMIS | 380 ± 15 |

| (S)-OXEMIS | 290 ± 10 | |

| TRIMEB | (R)-OXEMIS | 150 ± 10 |

| (S)-OXEMIS | 120 ± 10 |

Data sourced from Cesari et al., 2021. mdpi.com

Inclusion Complex Formation with Cyclodextrins

Hydrolysis Kinetics and Esterase Activity Studies

The ester linkage in this compound makes it susceptible to hydrolysis, a process critical to its behavior as a prodrug. This conversion back to the active parent compound, oxazepam, can occur through non-enzymatic chemical processes or be catalyzed by enzymes, particularly esterases. nih.govnih.gov

The stability and hydrolysis rate of this compound have been investigated under various in vitro conditions. In a buffered aqueous solution without catalysts, the compound is relatively stable, with less than 1% hydrolysis observed after 6 hours. mdpi.comnih.gov

The presence of biocatalysts or host molecules can significantly alter this rate. Studies involving cyclodextrins have shown they can catalyze the hydrolysis of the ester bond. mdpi.comnih.gov Unmodified β-CD, for instance, induced a rapid hydrolysis of this compound, with 48% of the compound hydrolyzed within 6 hours. mdpi.comnih.gov This effect is attributed to the interaction between the hydroxyl groups on the cyclodextrin and the hemisuccinate portion of the molecule. mdpi.comnih.gov

Enzymatic hydrolysis has also been a key focus of research. In vitro studies using soluble esterases from the liver and brain tissues of various animal species (including rats, mice, and guinea pigs) have demonstrated efficient catalytic hydrolysis of the ester. nih.gov Furthermore, research correlating the in vitro hydrolysis rates of various oxazepam esters (catalyzed by hepatic microsomal fractions) with their pharmacokinetic profiles in mice underscores the importance of enzymatic conversion. nih.gov

| Condition | Catalyst/Host | Percent Hydrolysis (%) |

|---|---|---|

| Control (Buffered Solution) | None | <1% |

| With β-Cyclodextrin (β-CD) | β-CD | 48% |

| With (2-methyl)-β-CD (MCD) | MCD | 11% |

| With DIMEB or TRIMEB | DIMEB / TRIMEB | 0% (after 24 hours) |

Data sourced from Cesari et al., 2021. mdpi.comnih.gov

The rate of ester hydrolysis is sensitive to environmental factors such as pH and temperature, as well as the specific biocatalyst involved. nih.govmdpi.com Studies on the enzymatic hydrolysis of oxazepam succinate (B1194679) half-ester have considered the influence of hydrogen-ion concentration (pH). nih.gov The optimal pH for the activity of E. coli β-glucuronidase, an enzyme that can hydrolyze benzodiazepine (B76468) conjugates, was found to be between 6 and 7. nih.gov

Temperature is another critical parameter. Hydrolysis experiments are typically conducted at controlled temperatures, such as 25°C or 37°C, to mimic physiological conditions and ensure reproducible kinetic data. mdpi.commdpi.com

The choice of biocatalyst has a profound effect on hydrolysis. Methylation of the hydroxyl groups on cyclodextrins, for example, significantly reduces their catalytic activity. mdpi.comnih.gov While unmodified β-CD and partially methylated MCD promoted hydrolysis, the exhaustively methylated DIMEB and TRIMEB showed no hydrolytic activity over a 24-hour period. mdpi.comnih.gov This highlights the role of the cyclodextrin's free hydroxyl groups in the hydrolytic process. nih.gov Similarly, different esterases from various tissues and species exhibit distinct catalytic efficiencies and stereospecificity. nih.gov

In Vitro Enzymatic and Non-Enzymatic Hydrolysis Rates

Mechanistic Studies of Prodrug/Conjugate Behavior in Preclinical Models

This compound serves as a valuable intermediate for creating prodrugs and conjugates designed to improve the delivery and efficacy of therapeutic agents. nih.govresearchgate.netresearchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. frontiersin.org

One significant application has been the development of conjugates to enhance the transport of molecules across the blood-brain barrier (BBB). researchgate.netacs.org In one preclinical study, this compound was used as a succinic acid spacer to covalently link oxazepam to the neurotransmitter dopamine (B1211576). researchgate.netacs.org The resulting conjugate was designed to leverage the lipophilic nature of the benzodiazepine moiety to facilitate the passage of hydrophilic dopamine into the brain. researchgate.net In vitro stability and BBB permeability studies were conducted to identify the most promising conjugate structure. acs.org Subsequent in vivo microdialysis experiments in freely moving rats demonstrated that administration of the conjugate led to a significant, more than 15-fold increase in extracellular dopamine levels in the striatum. researchgate.netacs.org

Other preclinical research in mice has focused on establishing a quantitative correlation between the physicochemical properties of various oxazepam esters and the brain levels of the parent drug, oxazepam. nih.gov In these studies, 14C-labeled esters were administered intravenously, and the rates of hydrolysis by liver microsomes were measured. nih.gov The results showed that the pharmacokinetic constants related to oxazepam's appearance in the brain correlated well with the in vitro maximal hydrolysis rates of the ester prodrugs, demonstrating that the rate of conversion is a key determinant of the prodrug's effectiveness. nih.gov

In Vitro Stability Assessments of Conjugates in Biological Mimicking Media

The chemical stability of this compound (OXEMIS) has been evaluated in biological mimicking media to understand its potential as a pro-drug. Research using nuclear magnetic resonance (NMR) spectroscopy has investigated the hydrolysis of OXEMIS in buffered solutions. One study compared the stability of OXEMIS alone and in the presence of various methylated β-cyclodextrins in a buffered solution (K2HPO4/D2O, 50 mM) at 25°C. mdpi.com The hydrolysis process was monitored by observing the resonance of a methylene (B1212753) group on the hemisuccinate chain. mdpi.com

The findings indicated that the stability of this compound is influenced by its interaction with other molecules in the medium. For instance, after 6 hours, underivatized β-cyclodextrin induced a 48% hydrolysis of OXEMIS. mdpi.com In contrast, (2-methyl)-β-CD (MCD) resulted in only 11% hydrolysis in the same timeframe, while other derivatives, DIMEB and TRIMEB, showed no detectable hydrolysis even after 24 hours. mdpi.com These results suggest that the hemisuccinate ester is susceptible to hydrolysis, a crucial step for the release of the active oxazepam moiety, and that this rate can be modulated by other present compounds. The inversion of the chiral center of oxazepam is known to occur rapidly in vitro in aqueous media. mdpi.com

Table 1: In Vitro Hydrolysis of this compound (OXEMIS) in the Presence of Cyclodextrins Data sourced from an NMR investigation in buffered solution at 25°C. mdpi.com

| Compound | Time | % Hydrolysis of OXEMIS |

| β-CD | 6 hours | 48% |

| (2-methyl)-β-CD (MCD) | 6 hours | 11% |

| DIMEB | 24 hours | No hydrolysis detected |

| TRIMEB | 24 hours | No hydrolysis detected |

Blood-Brain Barrier (BBB) Permeability Studies in In Vitro and Animal Models

The utility of this compound often lies in its role as a component of a pro-drug or codrug strategy designed to improve the delivery of therapeutic agents into the central nervous system. The blood-brain barrier (BBB) significantly restricts the entry of many molecules, including neurotransmitters like dopamine. researchgate.net

Preclinical research has focused on creating conjugates of oxazepam to enhance BBB permeability. nih.govacs.org In one such study, dopamine was covalently linked to oxazepam via a succinic spacer, a structure derived from this compound. researchgate.netnih.gov The rationale is that the lipophilic nature of the benzodiazepine moiety could facilitate the transport of the hydrophilic neurotransmitter across the BBB. researchgate.net

In vitro and in vivo studies were conducted on these conjugates to assess their ability to cross the BBB. researchgate.netnih.gov Structure-based permeability properties and in vitro stability tests led to the identification of specific conjugates that demonstrated a balance of sufficient stability and the ability to permeate the BBB. researchgate.netnih.govacs.org These preclinical models are essential for predicting the potential success of a compound in reaching its target within the brain. nih.govnih.govdovepress.com

Enhanced Neurotransmitter Delivery Mechanisms in Animal Models (e.g., striatal dopamine increase)

Following the successful design of oxazepam-based conjugates with favorable BBB permeability, animal models have been used to confirm enhanced neurotransmitter delivery. Specifically, the conjugation of oxazepam with dopamine through a succinic spacer was investigated for its ability to increase dopamine levels in the brain. researchgate.netnih.gov

In vivo microdialysis experiments in freely moving rats demonstrated that an oxazepam-dopamine conjugate, when administered intraperitoneally, significantly increased extracellular dopamine levels in the striatum. researchgate.netnih.govacs.org One study reported a peak increase of more than 15-fold over baseline levels approximately 80 minutes after a single administration of the conjugate. researchgate.netnih.gov This provides direct evidence in an animal model that using an oxazepam-based pro-drug can effectively deliver dopamine into the striatum. nih.gov

Table 2: Effect of Oxazepam-Dopamine Conjugate on Striatal Dopamine Levels in Rats Data sourced from in vivo microdialysis experiments. researchgate.netnih.gov

| Compound | Administration Route | Peak Effect | Time to Peak |

| Oxazepam-Dopamine Conjugate (4a) | i.p. | >15-fold increase over baseline | ~80 minutes |

Investigations of GABAergic Transmission Enhancement in Preclinical Models

The fundamental mechanism of action for oxazepam is as a positive allosteric modulator of the γ-aminobutyric acid type-A (GABA-A) receptor. researchgate.netnih.gov The development of this compound and its conjugates is predicated on this known activity. The goal of conjugating it with other molecules, like dopamine, is to combine the therapeutic effects of both agents, aiming to enhance GABAergic transmission while simultaneously addressing other neurochemical deficits. mdpi.comnih.gov

Preclinical studies on oxazepam esters are designed with the understanding that the ester linkage will be hydrolyzed in vivo by esterases, releasing the active oxazepam. nih.gov The released oxazepam then acts on the GABA-A receptor. The enhancement of GABAergic transmission by the released oxazepam is a key therapeutic rationale for developing these conjugates for potential use in conditions where this mechanism is beneficial. researchgate.netnih.gov

Preclinical Metabolic Fate and Enzymatic Selectivity

After the hydrolysis of the hemisuccinate ester, oxazepam is primarily eliminated in humans and preclinical models through glucuronidation, a major phase II metabolic pathway. researchgate.netmdpi.com This process is catalyzed by a family of enzymes known as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). mdpi.comresearchgate.net

Glucuronidation Pathways and Responsible UGT Isoforms (e.g., UGT2B7, UGT2B15, UGT1A9)

Research using human liver microsomes and recombinant UGT isoforms has identified the specific enzymes responsible for oxazepam glucuronidation. nih.gov The metabolism is stereoselective, meaning different UGT isoforms are responsible for the glucuronidation of the (R)- and (S)-enantiomers of oxazepam. mdpi.comnih.gov

(S)-oxazepam is primarily metabolized by UGT2B15, with a minor contribution from UGT2B7. mdpi.comnih.gov In contrast, (R)-oxazepam glucuronidation is catalyzed by both UGT1A9 and UGT2B7. mdpi.comnih.gov While UGT2B7 has a higher apparent Km value for (R)-oxazepam compared to UGT1A9, the intrinsic clearance for UGT1A9 is significantly higher, indicating its important role in the metabolism of the R-enantiomer. nih.gov

Stereoselective Metabolism of this compound

The metabolism of oxazepam is highly stereoselective. nih.gov Following the hydrolysis of racemic this compound, the resulting (R)- and (S)-oxazepam enantiomers undergo differential glucuronidation. In vitro enzyme kinetic studies have demonstrated a higher clearance of (S)-oxazepam compared to (R)-oxazepam in the human liver. mdpi.com This is consistent with in vivo findings where the ratio of (S)- to (R)-oxazepam glucuronide in plasma and urine is significantly greater than one. mdpi.commdpi.com

Specifically, S-oxazepam is almost exclusively glucuronidated by UGT2B15. researchgate.netnih.gov This specificity is so pronounced that S-oxazepam glucuronidation is considered a marker for UGT2B15 activity. nih.gov The R-enantiomer, however, is metabolized by multiple UGT isoforms, primarily UGT1A9 and UGT2B7. researchgate.netnih.gov This stereoselective conjugation is a critical aspect of the compound's pharmacokinetic profile. nih.gov

Table 3: UGT Isoforms Responsible for Stereoselective Glucuronidation of Oxazepam Data compiled from studies on human liver microsomes and recombinant UGTs. mdpi.comnih.gov

| Oxazepam Enantiomer | Primary UGT Isoform(s) |

| (S)-Oxazepam | UGT2B15 |

| (R)-Oxazepam | UGT1A9, UGT2B7 |

Interindividual and Interspecies Variability in Metabolic Enzymes

The metabolism of oxazepam, the parent compound of this compound, exhibits notable variability among individuals and across different species. This variability is primarily attributed to genetic polymorphisms in the enzymes responsible for its biotransformation. nih.govnih.govuu.nl In humans, oxazepam is primarily metabolized through glucuronidation, a process that is subject to genetic differences. droracle.ai

Specifically, the glucuronidation of the (S)-enantiomer of oxazepam has been shown to be polymorphic in human populations. nih.govresearchgate.net Studies have identified that UDP-glucuronosyltransferase (UGT) 2B15 is the primary enzyme responsible for the glucuronidation of S-oxazepam, while R-oxazepam is metabolized by UGT2B7 and UGT1A9. researchgate.net Genetic variations within the UGT2B15 gene can lead to decreased metabolic activity, affecting the elimination of the pharmacologically active S-enantiomer. nih.govresearchgate.net Research in human liver microsomes has demonstrated that a percentage of the population exhibits a lower capacity for S-oxazepam glucuronidation. nih.gov This can result in a longer half-life of the drug in these individuals. nih.gov

Significant interspecies differences in the metabolic profile of oxazepam have also been reported. nih.gov For instance, studies have highlighted differences in cytochrome P450 induction between rats and mice. In rats, oxazepam primarily induces CYP2B enzymes, whereas in mice, it induces both CYP2B and CYP4A enzymes. nih.gov These species-specific differences in enzyme induction are crucial for interpreting toxicological studies and extrapolating findings to human risk assessment. nih.gov

The table below summarizes the key enzymes involved in oxazepam metabolism and the observed variability.

| Enzyme Family | Specific Enzyme(s) | Role in Oxazepam Metabolism | Source of Variability | Species |

| UDP-glucuronosyltransferase (UGT) | UGT2B15 | Glucuronidation of S-oxazepam | Genetic Polymorphism | Humans |

| UGT2B7, UGT1A9 | Glucuronidation of R-oxazepam | Humans | ||

| Cytochrome P450 (CYP) | CYP2B | Enzyme Induction | Interspecies Differences | Rats, Mice |

| CYP4A | Enzyme Induction | Interspecies Differences | Mice |

Induction of Microsomal Enzymes in Animal Models

Preclinical studies in animal models have demonstrated that oxazepam is capable of inducing microsomal enzymes. nih.govnih.gov Microsomal enzymes, such as those belonging to the cytochrome P450 superfamily, are critical for the metabolism of a wide range of xenobiotics. slideshare.netnews-medical.net The induction of these enzymes can alter the metabolic clearance of various compounds. focusontoxpath.com

In B6C3F1 mice, treatment with oxazepam resulted in the induction of multiple drug-metabolizing enzymes. nih.gov Further analysis suggested that oxazepam acts as a phenobarbital-type enzyme inducer. nih.gov Similarly, studies in rats have shown that oxazepam can stimulate microsomal metabolism in the liver. nih.gov This stimulatory effect is associated with an increase in the concentration of liver microsomal protein and is linked to the induction of microsomal drug-metabolizing enzymes. nih.gov

Research comparing the effects in different species found that oxazepam induces CYP2B enzymes in rats. nih.gov In mice, however, at doses associated with liver tumor formation, oxazepam was found to induce both CYP2B and CYP4A enzymes. nih.gov This pattern of enzyme induction is a key area of investigation for understanding the mechanisms behind species-specific effects of oxazepam. nih.gov

Cellular and Biochemical Effects in Preclinical Systems

Studies on Hepatic Cell Proliferation in Animal Models

Investigations in animal models have shown a link between oxazepam administration and increased hepatic cell proliferation. In B6C3F1 mice, increased levels of liver cell proliferation were observed following treatment with oxazepam. nih.gov This effect is considered a potential factor in the observed hepatocarcinogenesis in this mouse strain. nih.govjbtr.or.kr The stimulation of cell division may contribute to the fixation of genetic damage, a critical step in the process of carcinogenesis. jbtr.or.kr

Impact on Cytochrome P450 Systems

Oxazepam has been shown to have a significant impact on cytochrome P450 (CYP) systems in animal models. nih.gov As mentioned previously, oxazepam induces multiple drug-metabolizing enzymes, with a pattern resembling that of phenobarbital. nih.gov Specifically, in rats, oxazepam treatment leads to the induction of the CYP2B subfamily. nih.govnih.gov In mice, a broader induction profile is observed, with both CYP2B and CYP4A subfamilies being induced at carcinogenic doses. nih.gov

It is noteworthy that while oxazepam induces CYP enzymes in rodents, its own metabolism in humans is primarily via glucuronidation and does not significantly involve the cytochrome P450 system. droracle.aidroracle.ai This highlights a significant interspecies difference in the drug's interaction with metabolic pathways.

The table below details the observed effects of oxazepam on Cytochrome P450 systems in different animal models.

| Animal Model | Cytochrome P450 Subfamily Induced | Reference |

| B6C3F1 Mice | Multiple drug-metabolizing enzymes (Phenobarbital-type inducer) | nih.gov |

| Rats | CYP2B | nih.govnih.gov |

| Mice | CYP2B and CYP4A | nih.gov |

Investigations of Oxidative Stress Markers (e.g., GSH levels) in Animal Models

The role of oxidative stress in the biochemical effects of oxazepam has been investigated in animal models. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive products. mdpi.com Glutathione (GSH) is a critical antioxidant that helps protect cells from oxidative damage. researchgate.netfrontiersin.org

In a study using B6C3F1 mice, treatment with oxazepam led to a slight depression in hepatic GSH levels. nih.gov However, this study did not find other evidence of increased oxidative stress. nih.gov The observed decrease in GSH suggests a potential, albeit limited, impact on the cellular antioxidant defense system. Further research is needed to fully elucidate the role of oxidative stress in the long-term effects of oxazepam exposure in different preclinical models. nih.gov

Structure Activity Relationship Sar Studies of Oxazepam Hemisuccinate and Its Derivatives

Correlation of Stereochemistry with Biological Activity and Binding Affinity

Oxazepam possesses a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-oxazepam and (R)-oxazepam. The derivatization to oxazepam hemisuccinate preserves this chirality. Research has consistently demonstrated that the biological activity and binding affinity of these enantiomers at the benzodiazepine (B76468) receptor site, a modulatory site on the GABA-A receptor, are highly stereospecific. nih.gov

Studies have reported that the (S)-enantiomer of oxazepam and its esters exhibit a significantly higher affinity for the benzodiazepine binding site compared to the (R)-enantiomer. mdpi.com Some research indicates that the (S)-form is 100- to 200-fold more affine than the (R)-form. mdpi.comresearchgate.net This stereoselectivity is a cornerstone of its pharmacological activity. The differential binding translates into varied biological effects, with the (S)-enantiomer being the more potent form.

Further investigations into the stereoisomers of oxazepam esters, including the hemisuccinate, have provided more detailed data on their interaction with central benzodiazepine receptors in rat brain synaptosomal membranes. nih.gov The potency of these stereoisomers is often evaluated by their ability to displace radiolabeled ligands, such as [3H]diazepam, from the receptor. The GABA shift, which is the ratio of binding affinity in the absence versus the presence of GABA, is also a key parameter. A higher GABA shift is typically associated with agonist activity. For oxazepam esters, the 3S-enantiomers consistently show a greater GABA shift than the 3R-enantiomers, indicating a more pronounced positive allosteric modulatory effect. nih.gov

| Compound/Enantiomer | Relative Binding Affinity | GABA Shift Factor | Implied Efficacy |

| (3S)-Oxazepam Hemisuccinate | High | ~1.5 - 1.6 | Agonist |

| (3R)-Oxazepam Hemisuccinate | Low | ~1.2 | Lower Efficacy/Partial Agonist |

This table is generated based on qualitative and quantitative findings from research literature. nih.gov

The stereospecificity extends beyond receptor binding to interactions with plasma proteins. For instance, (S)-oxazepam hemisuccinate binds to human serum albumin with an affinity reported to be 40 times greater than that of the (R)-enantiomer. slideshare.net This enantioselective protein binding can influence the pharmacokinetic profile of the drug. While oxazepam itself can undergo rapid racemization (interconversion between enantiomers) in aqueous solutions, esterification to the hemisuccinate derivative helps to create a more stereochemically stable compound. mdpi.combiomedgrid.com

Influence of Hemisuccinate Moiety on Compound Properties and Interactions

The addition of a hemisuccinate moiety at the 3-hydroxy position of oxazepam is a strategic chemical modification that significantly alters the compound's properties. This esterification primarily serves as a prodrug strategy. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug, in this case, oxazepam, within the body.

One of the main reasons for creating ester derivatives like this compound is to improve the physicochemical properties of the parent molecule. The esterification can enhance water solubility and chemical stability. mdpi.com Oxazepam is susceptible to rapid racemization, and creating more stable ester derivatives is a proposed method to overcome this challenge during separation and formulation processes. mdpi.comresearchgate.net The hemisuccinate ester is designed to be hydrolyzed in vivo, releasing the active oxazepam.

The hemisuccinate group itself is not merely a passive carrier. The carbonyl groups within the ester moiety can participate in interactions at the benzodiazepine binding site. nih.gov A proposed model of the binding site suggests the presence of a hydrogen-bond-donating group, possibly a histidine residue, that interacts with the 3-carbonyloxy groups of ester derivatives like this compound. nih.gov This interaction is believed to be a key factor in the high affinity and efficacy of the (3S)-enantiomers.

Furthermore, the carboxylic acid terminal of the hemisuccinate moiety provides a versatile chemical handle for further derivatization. This allows for the rational design of conjugates where this compound is linked to other molecules to achieve specific therapeutic goals. For example, it has been conjugated with dopamine (B1211576) to create novel compounds aimed at improving the delivery of dopamine into the brain. researchgate.netresearchgate.net In these conjugates, the succinic spacer plays a critical role in linking the two pharmacologically active components. researchgate.net

Rational Design Principles for Modulating Compound Specificity and Efficacy

The SAR findings from this compound and other 3-substituted benzodiazepines provide a foundation for the rational design of new derivatives with improved specificity and efficacy. A key goal in modern benzodiazepine research is to separate the desired anxiolytic effects from unwanted side effects like sedation. This is believed to be achievable by designing compounds that selectively target specific subtypes of the GABA-A receptor (e.g., α2/α3 for anxiolysis vs. α1 for sedation). nih.gov

The principles derived from SAR studies include:

Stereochemical Control : The pronounced stereoselectivity observed with this compound underscores the importance of using the pure, more active (S)-enantiomer. mdpi.comnih.gov Administering a single, active stereoisomer can lead to a more predictable pharmacological response. mdpi.com Future design should focus on stereospecific syntheses to produce enantiomerically pure compounds.

Modification at the 3-Position : The nature of the substituent at the C3 position is critical for modulating binding affinity and efficacy. The hemisuccinate ester demonstrates that acyloxy groups are well-tolerated and can enhance agonist activity, particularly in the (S)-configuration. nih.gov Varying the length, bulk, and electronic properties of the ester group can fine-tune the compound's interaction with the receptor, potentially leading to derivatives with different efficacies (full agonists, partial agonists, or antagonists). nih.gov

Prodrug and Conjugation Strategies : The use of the hemisuccinate moiety as a prodrug linker can be expanded upon. By covalently linking this compound to other neuroactive molecules or targeting moieties, it is possible to create bifunctional drugs or targeted delivery systems. researchgate.netresearchgate.net For instance, conjugation to dopamine was explored to enhance GABAergic transmission and simultaneously deliver dopamine, a strategy potentially useful in complex neurological disorders. researchgate.netresearchgate.net This design principle allows for the combination of different pharmacological actions into a single chemical entity.

Enhancing Subtype Selectivity : While oxazepam and its hemisuccinate are generally non-selective, the principles of modifying substituents can be applied to achieve selectivity. For instance, incorporating specific functional groups onto the benzodiazepine scaffold or the C3-substituent could favor binding to certain GABA-A receptor subunit interfaces (e.g., α1βγ2 vs α2βγ2). nih.gov Rational design efforts in the broader field of benzodiazepines focus on modifications that exploit subtle differences in the binding pockets of various receptor subtypes. nih.govresearchgate.net

By integrating these principles, researchers can move beyond the serendipitous discoveries of early benzodiazepine development toward a more rational and targeted approach for designing novel therapeutic agents based on the this compound scaffold. researchgate.net

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Analytical Platforms for Enantiomeric Purity and Stability

A critical area of future research lies in the development of sophisticated analytical methods to assess the enantiomeric purity and stability of oxazepam hemisuccinate. Oxazepam possesses a chiral center at the C3 position, and its enantiomers exhibit different biological activities, with the S-(+)-enantiomer showing significantly higher affinity for the benzodiazepine (B76468) binding site. mdpi.comdrugbank.com However, oxazepam is known for its rapid racemization in aqueous solutions, a challenge that may be mitigated by its esterification to the more stable hemisuccinate form. mdpi.comresearchgate.net

Future research should focus on advancing chiral separation techniques. While High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) like cyclodextrin-based columns has been successful for separating oxazepam enantiomers, new platforms are needed for the hemisuccinate derivative. researchgate.netresearchgate.net Capillary Electrophoresis (CE), particularly with charged cyclodextrin (B1172386) derivatives as chiral selectors, offers a promising alternative with high efficiency and low sample consumption. scielo.org.mxnih.gov The development of CE methods using sulfated cyclodextrins could provide superior resolution for this compound enantiomers. scielo.org.mxresearchgate.net

Furthermore, robust stability-indicating assay methods (SIAMs) are essential. These methods must be capable of simultaneously quantifying the intact this compound enantiomers and detecting potential degradation products, such as oxazepam enantiomers, succinic acid, and other related impurities formed under stress conditions like acid or base treatment. nih.gov A study on the hydrolysis of this compound showed that methylated β-cyclodextrins could influence its degradation rate, highlighting the need for analytical platforms that can monitor such interactions. mdpi.com

Table 1: Potential Analytical Platforms for this compound Analysis

| Analytical Technique | Focus Area | Key Parameters for Development | Potential Advantages |

| Chiral HPLC | Enantiomeric Purity | Novel chiral stationary phases (CSPs), low-temperature analysis to prevent on-column racemization. researchgate.net | High-resolution separation, established methodology. chromatographyonline.com |

| Chiral Capillary Electrophoresis (CE) | Enantiomeric Purity | Optimization of charged chiral selectors (e.g., sulfated cyclodextrins), buffer pH, and organic modifiers. scielo.org.mxresearchgate.net | High efficiency, rapid method development, low reagent use. nih.gov |

| Stability-Indicating HPLC/UPLC | Stability Profiling | Gradient elution to separate the parent compound from all potential degradation products. nih.gov | Simultaneous quantification of the active ingredient and impurities. |

| LC-MS/MS | Metabolic Stability | High-sensitivity detection of metabolites in complex biological matrices. | Provides structural information on metabolites for fate analysis. |

Exploration of Advanced Conjugation Strategies for Targeted Delivery in Research Models

This compound's structure, featuring a terminal carboxylic acid group, makes it an ideal candidate for advanced conjugation strategies aimed at targeted delivery in research models. This opens avenues for creating novel chemical probes to study the GABAergic system with greater precision.

Future research could involve conjugating this compound to various molecular transporters or targeting moieties. One promising strategy is the creation of mutual prodrugs. For instance, linking this compound to dopamine (B1211576) has been shown to improve the neurotransmitter's delivery into the brain, suggesting that the benzodiazepine conjugate can act as a carrier to cross the blood-brain barrier (BBB). mdpi.comresearchgate.netresearchgate.net This approach could be expanded to other neurotransmitters or neuromodulators to create dual-action research tools.

Another frontier is the development of antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems for non-oncological applications. hep.com.cnresearchgate.net By attaching this compound to an antibody that targets a specific neuronal surface protein, it might be possible to deliver the compound to a select population of neurons. This would be invaluable for dissecting neural circuits in preclinical models. Similarly, encapsulation within or conjugation to nanoparticles could alter the biodistribution and release profile of the compound, enabling sustained or triggered release in specific brain regions. researchgate.net

These advanced conjugates would serve as powerful tools in chemical biology to investigate the localized effects of GABA-A receptor modulation without the systemic effects associated with broad administration.

Deeper Understanding of Stereoselective Molecular Interactions and Metabolic Fate